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Compound of Interest

Compound Name: 2-Chloro-4-methoxyaniline

Cat. No.: B183069 Get Quote

An In-depth Technical Guide to 2-Chloro-4-methoxyaniline: Properties, Handling, and

Analysis

Introduction and Compound Identification
2-Chloro-4-methoxyaniline is a substituted aromatic amine that serves as a valuable

intermediate in various fields of chemical synthesis, including the development of

pharmaceuticals and dyes. Its chemical structure, featuring a chloro, a methoxy, and an amino

group on a benzene ring, imparts a unique combination of reactivity and physical properties

that are critical for its application in multi-step synthetic pathways. Understanding these

properties is paramount for researchers, scientists, and drug development professionals to

ensure safe handling, optimal reaction conditions, and accurate analytical characterization.

This guide provides a detailed overview of the core physical properties of 2-Chloro-4-
methoxyaniline, offers expert insights into its safe handling and storage, and presents a

validated protocol for its analytical determination.

Compound Identifiers:

IUPAC Name: 2-chloro-4-methoxyaniline[1][2]

CAS Number: 29242-84-0[1][2][3]

Molecular Formula: C₇H₈ClNO[1][3]
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Synonyms: 2-Chloro-4-methoxybenzenamine, 4-Methoxy-2-chloroaniline, 2-Chloro-p-

anisidine[1][4]

Physicochemical Properties
The physical and chemical characteristics of a compound are foundational to its application

and safety. The properties of 2-Chloro-4-methoxyaniline are dictated by the interplay of its

three functional groups. The amino group provides basicity and a site for nucleophilic attack,

the electron-withdrawing chlorine atom influences aromatic reactivity, and the methoxy group

acts as an electron-donating group.

These properties are summarized in the table below.

Property Value Source(s)

Molecular Weight 157.60 g/mol [1][3]

Physical Form Yellow to Brown Liquid

Boiling Point 284.8 °C at 760 mmHg [4]

Density 1.234 g/cm³ [4]

Flash Point 126 °C [4]

Vapor Pressure 0.00222 mmHg at 25°C [4]

Solubility

Soluble in polar organic

solvents (e.g., ethanol,

methanol); limited solubility in

non-polar solvents and slightly

soluble in water.

[5][6][7]

XLogP3 2.3 [1]

Expert Insight: The compound's state as a liquid at room temperature and its relatively high

boiling point are consistent with a substituted aniline of this molecular weight. The XLogP3

value of 2.3 indicates moderate lipophilicity, suggesting it will partition more readily into organic

phases than aqueous ones, a critical consideration for extraction protocols during reaction

workups.[1] The amine functionality means its solubility is pH-dependent; it will exhibit
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increased aqueous solubility under acidic conditions due to the formation of the corresponding

ammonium salt.[5]

Expected Spectroscopic Signature
While a definitive public spectrum for this specific isomer is not readily available, its structure

allows for a confident prediction of its key spectroscopic features.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the

aromatic region (approx. 6.5-7.5 ppm), corresponding to the three protons on the benzene

ring. The splitting patterns will be complex due to their ortho, meta, and para relationships. A

singlet corresponding to the methoxy group (-OCH₃) protons would appear upfield (approx.

3.7-3.9 ppm), and a broad singlet for the amine (-NH₂) protons would also be present, with

its chemical shift being highly dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum should display seven unique signals: six for the

aromatic carbons, with their chemical shifts influenced by the attached substituents, and one

for the methoxy carbon (approx. 55-60 ppm).[8]

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides clear evidence of

the key functional groups. Expected characteristic absorption bands include:

N-H Stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary

amine.

C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches

from the methoxy group just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations in the 1500-1600 cm⁻¹ region.

C-O Stretching: A strong, characteristic band for the aryl-alkyl ether linkage around 1250

cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

C-Cl Stretching: A band in the fingerprint region, typically around 700-800 cm⁻¹,

corresponding to the carbon-chlorine bond.
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Substituted anilines as a class of compounds require careful handling due to their potential

toxicity.[9] 2-Chloro-4-methoxyaniline is no exception and is classified with several hazards.

GHS Hazard Classification:[1]

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.

Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.

Skin Irritation (Category 2): H315 - Causes skin irritation.

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

Standard Handling Protocol
Adherence to a strict protocol is essential for mitigating risk. The following workflow must be

followed when handling 2-Chloro-4-methoxyaniline.
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Preparation

Handling & Use

Cleanup & Disposal

Consult Safety Data Sheet (SDS)

Don Personal Protective Equipment (PPE):
- Nitrile/Neoprene Gloves

- Chemical Splash Goggles
- Lab Coat

Ensure Chemical Fume Hood
is operational

Work exclusively within
the fume hood

Use compatible labware
(Glass, PTFE)

Dispense carefully to
avoid splashes or aerosol generation

Decontaminate surfaces
with appropriate solvent

Collect all waste (liquid & solid)
in a labeled hazardous waste container

Do NOT dispose down the drain

Remove and dispose of PPE
as contaminated waste

Click to download full resolution via product page

Caption: Workflow for Safe Handling of 2-Chloro-4-methoxyaniline.
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Storage Requirements:

Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]

Keep away from incompatible materials such as strong oxidizing agents and strong acids.

[11]

The storage area should be clearly marked and accessible only to trained personnel.[10]

Analytical Methodology: Purity Assessment by GC-
MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation

and identification of volatile and semi-volatile compounds like substituted anilines.[12] It

provides both retention time data for quantification and mass spectra for definitive identification.

Exemplar GC-MS Protocol
This protocol is a self-validating system for determining the purity of a 2-Chloro-4-
methoxyaniline sample.

1. Sample Preparation: i. Prepare a stock solution of 1 mg/mL by dissolving ~10 mg of the

sample (accurately weighed) in 10 mL of a suitable solvent (e.g., Methanol or Acetonitrile). ii.

Create a working solution of ~50 µg/mL by performing a 1:20 dilution of the stock solution. iii.

Rationale: This concentration is typically within the linear dynamic range of most modern GC-

MS systems, preventing detector saturation while ensuring a strong signal.

2. GC-MS Instrumental Parameters:[13][14]

GC System: Agilent 8890 GC or equivalent.
MS System: Agilent 5977B MSD or equivalent.
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25
µm film thickness.
Justification: This column provides excellent resolution for a wide range of aromatic
compounds and is robust for routine analysis.
Injection Volume: 1 µL.
Injector Temperature: 250 °C.
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Split Ratio: 20:1.
Justification: A split injection prevents column overloading and ensures sharp
chromatographic peaks.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Program:
Initial temperature: 70 °C, hold for 2 minutes.
Ramp: 10 °C/min to 280 °C.
Hold: 5 minutes at 280 °C.
Justification: This temperature program allows for the elution of any residual solvent at the
beginning and provides sufficient thermal energy to elute the target analyte and potential
higher-boiling impurities.
MS Transfer Line Temp: 280 °C.
Ion Source Temp: 230 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: 40-350 m/z.

3. Data Analysis: i. The primary peak should correspond to the retention time of 2-Chloro-4-
methoxyaniline. ii. The mass spectrum of this peak should show a molecular ion (M⁺) at m/z

157 and a characteristic M+2 peak at m/z 159 with an intensity of approximately one-third of

the M⁺ peak, confirming the presence of a single chlorine atom. iii. Purity is calculated by the

area percent method: (Area of main peak / Total area of all peaks) x 100%.
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Sample Preparation

GC-MS Analysis

Data Interpretation

Prepare 1 mg/mL
Stock Solution

Dilute to 50 µg/mL
Working Solution

Inject 1 µL into GC

Separate on DB-5ms column
(Temp. Program)

Ionize (EI, 70 eV)

Detect Ions (m/z 40-350)

Identify Peak by
Retention Time (RT)

Confirm Identity by
Mass Spectrum (m/z 157/159)

Calculate Purity
(Area % Report)

Click to download full resolution via product page

Caption: Logical workflow for the GC-MS purity analysis of 2-Chloro-4-methoxyaniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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